Cyclokievitone

Vue d'ensemble

Description

Cyclokievitone is not explicitly mentioned in the provided papers. However, the papers discuss cyclitols and cyclotides, which are related to cyclokievitone in terms of their cyclic structures and potential biological activities. Cyclitols are a class of compounds characterized by their cycloalkane polyol structure, with multiple hydroxyl groups attached to a ring structure . Cyclotides, on the other hand, are a novel class of micro-proteins with a unique topology that includes a head-to-tail cyclized backbone and a cystine knot motif . These compounds are known for their stability and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of cyclitols and cyclotides involves complex organic reactions. Cyclitols have been synthesized starting from natural cyclitol derivatives, which are then functionalized and cleaved to produce a variety of natural products . Cyclotides are synthesized through methods such as native chemical ligation, which involves a reaction between an N-terminal Cys and a C-terminal thioester in the linear cyclotide precursor . The synthesis of chiral cyclopentenones, which are related to cyclitols, is also discussed, highlighting various methods for enantioselective and asymmetric syntheses .

Molecular Structure Analysis

Cyclotides are characterized by their cyclic cystine knot (CCK) structure, which is highly stable due to the combination of a cyclic peptide backbone and three conserved disulfide bonds . This unique structure is responsible for their resistance to physical, chemical, and biological degradation . Cyclitols, on the other hand, are cycloalkanes with hydroxyl groups on each of the ring atoms, and their structure varies depending on the number of carbons and the position of the hydroxyl groups .

Chemical Reactions Analysis

Cyclitols and cyclotides participate in various chemical reactions due to their functional groups. Cyclitols, for example, have been shown to act as hydroxyl radical scavengers, which is an important property in response to environmental stress in plants . Cyclotides, with their stable structure, can be used as scaffolds for peptide-based drug design, allowing for the introduction of combinatorial variation in their loops .

Physical and Chemical Properties Analysis

Cyclitols are known for their osmoregulatory properties and their role in stress adaptation in plants. They accumulate in response to environmental stresses such as drought, salinity, and low temperature . Cyclotides, due to their unique molecular framework, are exceptionally stable and are able to cross cellular membranes, making them suitable for targeting intracellular protein-protein interactions . They are also orally bioavailable and highly tolerant to sequence variability .

Applications De Recherche Scientifique

1. Antimicrobial and Anthelminthic Properties

Cyclokievitone, a compound isolated from the plant Tadehagi triquetrum, has demonstrated significant antimicrobial and anthelminthic properties. A study by Xiang et al. (2005) explored the isolation of cyclokievitone and its effectiveness against helminths, highlighting its potential in treating parasitic infections (Xiang et al., 2005). Additionally, Li (2003) reported the efficacy of cyclokievitone in killing egg cells of coccidia in rabbits, suggesting its potential as an anthelminthic agent (Li, 2003).

2. Agricultural Applications

Cyclokievitone's properties have also been explored in the context of agriculture. Huang et al. (2019) discussed the use of cyclotides, a group of plant peptides that includes cyclokievitone, as natural eco-friendly crop protection agents. These compounds exhibit toxicity to insect pests, making them potential candidates for pest control in agriculture (Huang, Du, & Craik, 2019).

3. Biopharmaceutical Applications

In biopharmaceutical research, cyclotides like cyclokievitone are being investigated for their stability and potential in drug design. For instance, Craik et al. (2007) highlighted the diverse biological activities of cyclotides and their stability, making them suitable for pharmaceutical applications (Craik, Clark, & Daly, 2007). Gunasekera et al. (2008) discussed engineering stable VEGF-A antagonists using cyclotide frameworks, demonstrating their utility in developing treatments for diseases like cancer and rheumatoid arthritis (Gunasekera et al., 2008).

Propriétés

IUPAC Name |

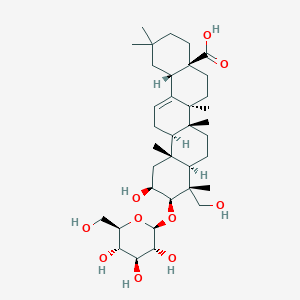

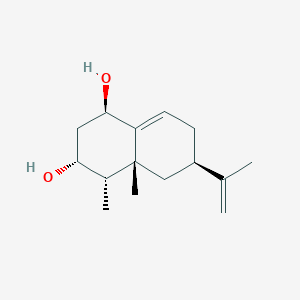

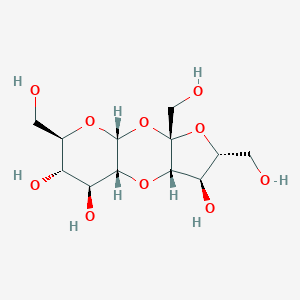

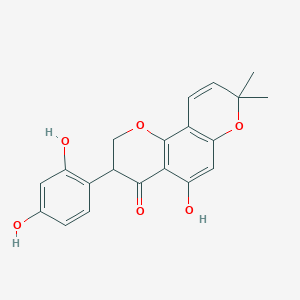

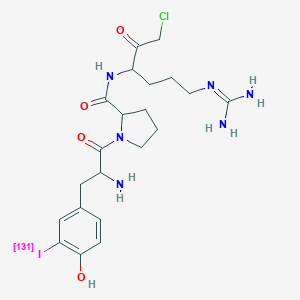

3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLFGFDTGPLHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995646 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclokievitone | |

CAS RN |

74175-82-9 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74175-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclokievitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074175829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOKIEVITONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EDA7W2K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclokievitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)